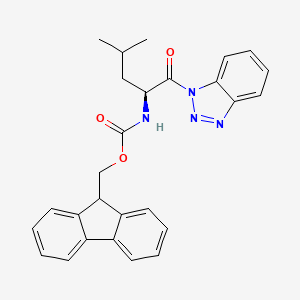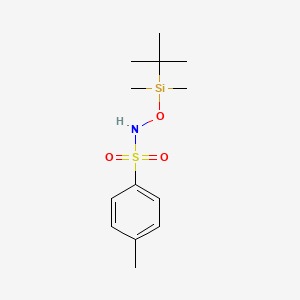
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Overview
Description
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, also known as Aminoxy-tert-butyldimethylsilane, is a chemical compound with the linear formula (CH3)3CSi(CH3)2ONH2 . It is used to induce the cleavage during solid supported synthesis of hydroxamic acids .
Synthesis Analysis
The synthesis of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine involves the preparation of key intermediate (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl) propan-2-ol from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .Molecular Structure Analysis
The molecular structure of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is represented by the linear formula (CH3)3CSi(CH3)2ONH2 . The molecular weight of the compound is 147.29 .Physical And Chemical Properties Analysis
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a solid with a melting point of 62-65°C and a boiling point of 87-90°C/40mmHg . It is moisture sensitive and hydrolyzes in water .Scientific Research Applications
Oligoribonucleotide Synthesis
- Application Summary: This compound is used in the chemical synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers .
- Methods of Application: The synthesis involves the use of exocyclic amine-protected 5′-O-dimethoxytrityl-2′-O-tert-butyldimethylsilyl-3′-O-(2-cyanoethyl-N,N-diisopropyl)-ribonucleoside phosphoramidites in combination with the acidic 5-ethylthio-1H-tetrazole . The crude oligoribonucleotides are then deprotected with a mixture of concentrated ammonium hydroxide/ethanol followed by an n-tetrabutylammonium fluoride treatment .
- Results or Outcomes: The small-scale synthesis (i.e., 0.2 μmol scale) of oligoribonucleotide provides approximately 400 to 600 μg of purified material, which is usually enough for a wide range of biochemical applications .
Oligoribonucleotide Synthesis
- Application Summary: This compound is used in the chemical synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers .
- Methods of Application: The synthesis involves the use of exocyclic amine-protected 5′-O-dimethoxytrityl-2′-O-tert-butyldimethylsilyl-3′-O-(2-cyanoethyl-N,N-diisopropyl)-ribonucleoside phosphoramidites in combination with the acidic 5-ethylthio-1H-tetrazole . The crude oligoribonucleotides are then deprotected with a mixture of concentrated ammonium hydroxide/ethanol followed by an n-tetrabutylammonium fluoride treatment .
- Results or Outcomes: The small-scale synthesis (i.e., 0.2 μmol scale) of oligoribonucleotide provides approximately 400 to 600 μg of purified material, which is usually enough for a wide range of biochemical applications .
Functionalization of Cyclodextrins
- Application Summary: Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles .
- Methods of Application: The silylation of the primary rim is achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts . To avoid the presence of undersilylated species, a controlled excess of silylating agent is added, followed by the removal of oversilylated species by column chromatography elution with carefully designed solvent mixtures .
- Results or Outcomes: This methodology works well for 6-, 7-, and 8-member rings (α-, β-, and γ-cyclodextrins, respectively) and has enabled the preparation of up to approximately 35 g of ≥98% pure product (as determined by HPLC) in 3 days .
Protection of Hydroxyl Compounds
- Application Summary: The tert-butyldimethylsilyloxy group is used as a protecting group for hydroxyl compounds . It is approximately 10^4 times more hydrolytically stable, making it suitable for such applications .
- Methods of Application: The reaction involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction proceeds via N-tert-butyldimethylsilylimidazole, which is a very reactive silylating agent .
- Results or Outcomes: The rapid cleavage of the silyl ethers to alcohols is achieved by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Solid Supported Synthesis of Hydroxamic Acids
- Application Summary: O-(tert-Butyldimethylsilyl)hydroxylamine may be used to induce the cleavage during solid supported synthesis of hydroxamic acids .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3SSi/c1-11-7-9-12(10-8-11)18(15,16)14-17-19(5,6)13(2,3)4/h7-10,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSCRBSSWZLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647865 | |
| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine | |
CAS RN |
1028432-04-3 | |
| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1028432-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



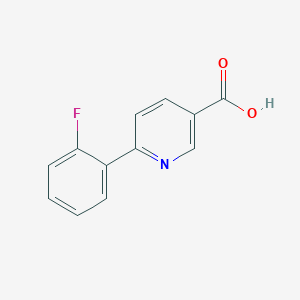

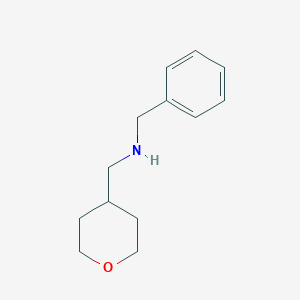
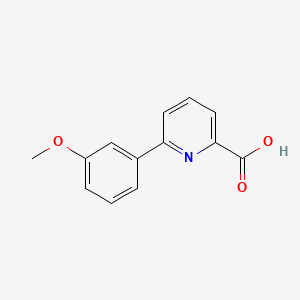
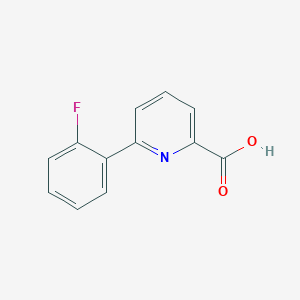
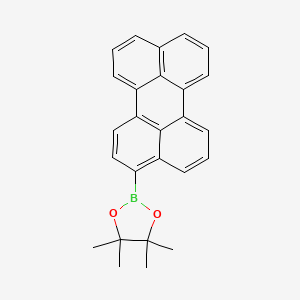
![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
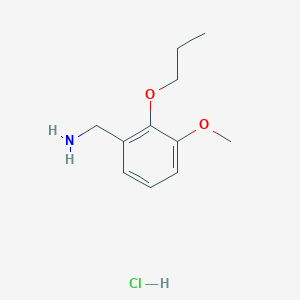
![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
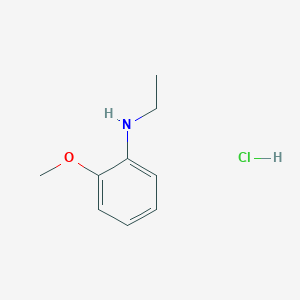
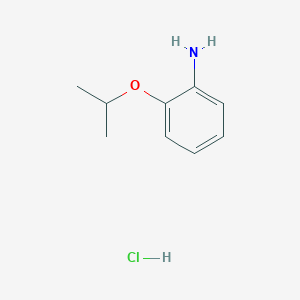
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)
